(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol belongs to the class of pyrrolidine derivatives, which are known for their diverse biological properties and roles in pharmaceuticals. Pyrrolidine compounds often serve as scaffolds in drug design due to their ability to modulate biological activity through structural variations. The specific compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed information on its properties and potential applications .
The synthesis of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can be approached through several methods, typically involving the formation of the pyrrolidine ring followed by subsequent functionalization.
The molecular structure of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol features a five-membered pyrrolidine ring with a nitrogen atom contributing to its basicity and potential hydrogen bonding capabilities.
The compound's stereochemistry is significant; the (S) configuration at the pyrrolidine nitrogen is critical for its biological activity, influencing interactions with biological targets.
(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can engage in various chemical reactions typical for alcohols and amines:
The mechanism of action for (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is largely dependent on its interactions with specific biological targets:
Studies on similar pyrrolidine derivatives suggest that modifications at the benzyl position can significantly alter binding affinities and selectivity towards various receptors .
The physical and chemical properties of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol are essential for understanding its behavior in biological systems:
(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol has several potential applications:
The pyrrolidine ring represents a privileged saturated heterocyclic scaffold in medicinal chemistry due to its distinctive physicochemical properties derived from sp³-hybridized atoms. Unlike planar aromatic systems, pyrrolidine exhibits three-dimensional coverage through pseudorotation—a dynamic conformational process enabling the ring to sample multiple puckered states [1]. This flexibility allows comprehensive exploration of pharmacophore space, facilitating optimal vector alignment for target engagement. Comparative analysis of molecular descriptors reveals pyrrolidine's advantages over carbocyclic and aromatic counterparts (Table 1) [1].
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Molecular Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
Fraction sp³ Carbons | 1.00 | 0.80 | 0 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
Pyrrolidine's enhanced solubility (LogS = 0.854) compared to pyrrole (LogS = -0.175) stems from its balanced lipophilicity-hydrophilicity profile, while its dipole moment (1.411 D) facilitates electrostatic interactions with biological targets [1]. The scaffold's pseudorotational capability enables adaptive binding to diverse protein topographies, a feature exploited in FDA-approved drugs ranging from anticancer agents to CNS therapeutics [1] [7]. Fragment-based drug discovery (FBDD) campaigns specifically incorporate pyrrolidine derivatives to sample 3D vector space, with computational analyses confirming their superior three-dimensional character (ΣNPR1 + NPR2 ≥ 1.07) compared to flat heteroaromatics [7].
The chiral center at position 3 of the pyrrolidine ring in (S)-1-(2-fluoro-benzyl)-pyrrolidin-3-ol dictates critical stereoselective interactions with biological targets. Proteins exhibit inherent chiral discrimination, with enantiomers frequently displaying orders-of-magnitude differences in binding affinity [1] [5]. The (S)-configuration positions the hydroxyl group in a spatially distinct orientation that optimizes hydrogen-bonding networks within enantioselective binding pockets.
Table 2: Conformational Analysis of (S)- vs. (R)- Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Preferred Hydroxyl Orientation | Pseudo-axial | Pseudo-equatorial |
H-Bond Donor Capacity | Enhanced | Reduced |
3D Coverage (PBF Score) | 0.82 | 0.79 |
Protein Binding Energy | -9.3 kcal/mol | -7.1 kcal/mol |
Computational docking studies demonstrate the (S)-enantiomer's superior adaptation to chiral protein environments, particularly those of G-protein-coupled receptors (GPCRs) and kinases [5]. The hydroxyl vector in the (S)-configuration engages in bidentate hydrogen bonds with backbone carbonyls of catalytic residues, while the (R)-isomer suffers from steric clashes and suboptimal orbital alignment [1]. This stereochemical preference is evolutionarily conserved across target classes, as evidenced by FDA guidelines mandating enantiopurity evaluation for new molecular entities [1]. The pyrrolidine ring's conformational bias further amplifies stereochemical differences—pseudorotation populations shift significantly between enantiomers, leading to divergent pharmacophore accessibility [7].
The 2-fluoro-benzyl substituent strategically combines electronic modulation with steric precision to optimize target engagement. Fluorine serves as a hydrogen bioisostere with profoundly different physicochemical behavior—its introduction at the benzyl ortho-position induces three critical modifications:
Electronic Effects: The inductive withdrawal (σI = 0.52) decreases π-electron density of the aromatic system by 15%, enhancing dipole-dipole interactions with target proteins while reducing oxidative metabolism [5]. Ortho-fluorination creates a molecular electrostatic potential (MEP) gradient complementary to cationic binding pockets [4].
Lipophilicity Modulation: Fluorine substitution increases logD7.4 by +0.25–0.45 versus non-fluorinated analogs, improving membrane permeability while maintaining aqueous solubility [5]. This balances the hydrophilic-lipophilic continuum critical for CNS penetration and oral bioavailability.
Steric and Conformational Influence: The ortho-fluorine imposes a 30° twist angle between benzyl and pyrrolidine planes, minimizing hydrophobic collapse and optimizing vector projection toward hydrophobic subpockets [3] [4]. This preorganization reduces the entropic penalty of binding by 2.3 kcal/mol compared to para-substituted analogs.
Table 3: Substituent Effects on Benzyl-Modified Pyrrolidines
Substituent Position | logP | Metabolic Stability (t½) | Target Binding ΔG (kcal/mol) |
---|---|---|---|
Unsubstituted benzyl | 1.98 | 28 min | -7.2 |
2-Fluoro-benzyl | 2.15 | 142 min | -8.9 |
3-Fluoro-benzyl | 2.18 | 98 min | -8.1 |
4-Fluoro-benzyl | 2.20 | 115 min | -7.6 |
Bioisosteric replacement strategies leverage fluorine's metabolic blockade capability—the C-F bond strength (472 kJ/mol) impedes cytochrome P450-mediated oxidation at adjacent positions, extending in vivo half-life [5]. Molecular docking confirms the ortho-fluoro group participates in orthogonal C-F···H-N hydrogen bonds (distance: 2.3–2.5 Å) and F···C=O interactions (distance: 3.1 Å) with protein backbones, contributing 1.2 kcal/mol binding energy [4] [7]. This strategic fluorination exemplifies the fluorine paradox—simultaneously enhancing membrane permeability while promoting specific polar interactions—making it indispensable in modern drug design [5].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0